(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol
Overview
Description
(S)-1-[®-alpha-Methylbenzyl]aziridine-2-methanol is a chiral compound featuring an aziridine ring, a benzyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[®-alpha-Methylbenzyl]aziridine-2-methanol typically involves the formation of the aziridine ring followed by the introduction of the benzyl and hydroxyl groups. One common method is the reaction of ®-alpha-methylbenzylamine with an epoxide under basic conditions to form the aziridine ring. The hydroxyl group can then be introduced through a subsequent reaction with a suitable reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
(S)-1-[®-alpha-Methylbenzyl]aziridine-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aziridine ring can be reduced to form an amine.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aziridines and other derivatives.
Scientific Research Applications
(S)-1-[®-alpha-Methylbenzyl]aziridine-2-methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of polymers and materials with unique properties
Mechanism of Action
The mechanism of action of (S)-1-[®-alpha-Methylbenzyl]aziridine-2-methanol involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The benzyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds, further stabilizing these interactions .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Compounds with similar aziridine rings, such as aziridine-2-carboxylic acid and aziridine-2-methanol.
Benzyl Alcohols: Compounds with similar benzyl groups, such as benzyl alcohol and benzylamine.
Uniqueness
(S)-1-[®-alpha-Methylbenzyl]aziridine-2-methanol is unique due to its combination of an aziridine ring, a chiral benzyl group, and a hydroxyl group. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
[(2S)-1-[(1R)-1-phenylethyl]aziridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(12-7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3/t9-,11+,12?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHDCBKAUDFBH-BVAQLPTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@H]2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426840 | |
Record name | ST031677 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173143-73-2 | |
Record name | ST031677 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-[(R)-α-Methylbenzyl]-2-aziridinemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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